Meta-Substituted Benzoate Ester: Regioisomeric Differentiation from Para-Substituted Analog
The target compound bears the benzoate ester at the meta (3-) position of the phenyl ring, distinguishing it from the para (4-) substituted isomer (CAS 932457-66-4, Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate) . In quinazolinone SAR, the position of substituents on the benzoate ring alters the dihedral angle between the phenyl ring and the acetamide linker, affecting the compound's ability to occupy the AHAS active site pocket [1]. While direct comparative IC50 data between the 3- and 4-substituted isomers has not been published, class-level SAR indicates that meta-substitution can yield distinct binding conformations compared to para-substituted counterparts.
| Evidence Dimension | Benzoate ester substitution position (regiochemistry) |
|---|---|
| Target Compound Data | Meta (3-) substituted ethyl benzoate |
| Comparator Or Baseline | Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS 932457-66-4) — para-substituted |
| Quantified Difference | Regioisomeric difference; quantitative potency difference not yet published |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry differentiation |
Why This Matters
Procuring the incorrect regioisomer (3- vs. 4-substituted) will produce different binding profiles and potentially invalidate SAR studies dependent on precise spatial orientation of the ester moiety.
- [1] Lu W, Baig IA, Sun HJ, Cui CJ, Guo R, Jung IP, Wang D, Dong M, Yoon MY, Wang JG. Synthesis, crystal structure and biological evaluation of substituted quinazolinone benzoates as novel antituberculosis agents targeting acetohydroxyacid synthase. Eur J Med Chem. 2015;94:298-305. PMID: 25771108. View Source
